solubility and stability of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol in common lab solvents
solubility and stability of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol in common lab solvents
An In-depth Technical Guide to the Solubility and Stability of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol in Common Laboratory Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of the heterocyclic compound [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical predictions based on structural analysis with detailed, field-proven experimental protocols for empirical determination. We delve into the physicochemical properties that govern the compound's behavior in common laboratory solvents and under various stress conditions. The guide offers step-by-step methodologies for thermodynamic and kinetic solubility assessment, as well as a complete workflow for forced degradation studies to establish a stability profile. The ultimate goal is to equip scientists with the foundational knowledge and practical tools required to effectively handle, formulate, and advance isoxazole-based compounds in a research and development setting.
Introduction: The Central Role of Physicochemical Profiling
The compound [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol belongs to the isoxazole class of heterocycles, a structural motif of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active agents.[1][2] The viability of any compound as a drug candidate or even as a tool compound in early-stage research is fundamentally dependent on its physicochemical properties. Solubility and stability are not mere data points; they are critical determinants of a compound's utility, influencing everything from reaction kinetics and purification strategies to bioavailability and shelf-life.[3][4]
This guide addresses the specific challenges and considerations for [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol by examining its unique structural components:
-
The Isoxazole Ring: A five-membered aromatic heterocycle that is generally stable but possesses a labile N-O bond susceptible to cleavage under certain conditions.[5][6]
-
The 2-Bromophenyl Substituent: A bulky, lipophilic group that significantly impacts solubility in organic solvents and can influence electronic properties of the isoxazole ring.
-
The 5-Hydroxymethyl Group: A polar, hydrogen-bond-donating functional group that enhances solubility in protic solvents.
Understanding the interplay of these groups is paramount for predicting and confirming the compound's behavior. This document provides the theoretical framework for these predictions, followed by robust experimental protocols for their validation.
Predicted Physicochemical Profile
A priori assessment based on chemical structure allows for the rational selection of solvents and the anticipation of potential stability liabilities.
Structural Analysis and Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] The molecule possesses both a large, non-polar bromophenyl region and a polar hydroxymethyl group, giving it an amphipathic character.
Based on this structure, we can predict its solubility across a spectrum of common laboratory solvents.
Table 1: Predicted Solubility of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydroxymethyl group allows for hydrogen bonding, but the large bromophenyl moiety limits aqueous solubility.[7] |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | High | Strong dipole-dipole interactions can solvate the polar parts of the molecule without the energetic penalty of disrupting a H-bond network. |
| Moderately Polar | Ethyl Acetate, DCM | Moderate to High | Good balance of polarity to interact with the hydroxymethyl and isoxazole groups while also solvating the lipophilic phenyl ring. |
| Non-Polar | Hexane, Toluene | Very Low | Insufficient polarity to overcome the crystal lattice energy and solvate the polar functional groups.[7] |
Predicted Stability Profile
The stability of the isoxazole ring is generally robust but is known to be sensitive to pH and energetic conditions.[5] Forced degradation studies are designed to probe these potential liabilities.[8][9]
Table 2: Predicted Stability and Potential Degradation Pathways
| Stress Condition | Predicted Stability | Likely Degradation Pathway |
| Acidic Hydrolysis | High | The isoxazole ring is generally stable in acidic conditions.[10] Protonation of the nitrogen is possible, but ring cleavage is not anticipated under mild acidic stress. |
| Basic Hydrolysis | Low to Moderate | Base-catalyzed cleavage of the N-O bond is a known degradation pathway for isoxazoles, leading to ring-opening.[5][10] This is the most probable liability for the molecule. |
| Oxidative Stress | Moderate | While no specific group is highly susceptible to oxidation, aggressive oxidative conditions (e.g., H₂O₂) could potentially lead to degradation, possibly involving the aromatic rings. |
| Thermal Stress | High | The compound is expected to be thermally stable in solid form and in solution at moderately elevated temperatures, consistent with its aromatic character.[11] |
| Photolytic Stress | Moderate | Under UV irradiation, isoxazoles can undergo rearrangement to oxazoles via an azirine intermediate.[6] This represents a potential non-degradative transformation pathway. |
Experimental Protocols for Solubility Determination
Empirical measurement of solubility is essential. The choice between a thermodynamic and kinetic assay depends on the application. Thermodynamic solubility represents the true equilibrium state and is crucial for formulation, while kinetic solubility is a higher-throughput measurement often used for early-stage compound screening.[12][13]
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
This method determines the equilibrium solubility of a compound and is considered the gold standard.[14]
Causality: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. A prolonged incubation period ensures this equilibrium is reached. High-speed centrifugation or filtration is critical to separate all undissolved solid material, which would otherwise lead to an overestimation of solubility.
Methodology:
-
Preparation: Add an excess of solid [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol to a known volume of the selected solvent (e.g., 2-5 mg in 1 mL) in a glass vial.
-
Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant, controlled temperature (e.g., 25 °C) for 24-48 hours. The presence of undissolved solid must be visually confirmed at the end of the incubation.
-
Sample Separation: Pellet the excess solid by centrifugation at high speed (e.g., >14,000 rpm for 15 minutes) or by passing the suspension through a 0.22 µm filter.
-
Quantification: Carefully take a known volume of the clear supernatant and dilute it with a suitable mobile phase.
-
Analysis: Analyze the diluted sample using a validated HPLC method with a UV detector.
-
Calculation: Determine the concentration by comparing the peak area to a standard curve prepared from known concentrations of the compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Kinetic Solubility via Nephelometry
This high-throughput method measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer.[13]
Causality: This protocol mimics the conditions of many high-throughput screening (HTS) assays where compounds are introduced from DMSO stocks. Precipitation is detected by light scattering (nephelometry); as particles form, they scatter light, leading to a sharp increase in the measured signal. This point of precipitation is the kinetic solubility.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Plate Setup: In a 96- or 384-well microplate, add the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Compound Addition: Use a liquid handler to perform serial additions of the DMSO stock solution into the buffer-containing wells.
-
Measurement: After each addition and a brief mixing period, measure the light scattering at a 90° angle using a nephelometer.
-
Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the signal sharply increases above the background is defined as the kinetic solubility.
Caption: Workflow for Kinetic Solubility Determination.
Experimental Protocols for Stability Assessment
Forced degradation (stress testing) is a systematic process to identify the intrinsic stability of a molecule by exposing it to conditions more severe than those it would typically encounter.[8][9] The goal is to achieve 5-20% degradation to ensure that primary degradation products are formed without being subsequently degraded themselves.[15] This process is fundamental for developing a stability-indicating analytical method.[4]
Protocol 3: Forced Degradation Studies
Causality: By subjecting the compound to a range of chemical, thermal, and photolytic stresses, we can rapidly identify potential degradation pathways. This information is invaluable for determining appropriate storage conditions, identifying compatible excipients in formulations, and is a regulatory requirement for method validation.[9][16] The use of both room temperature and elevated temperature conditions for hydrolysis allows for the assessment of degradation kinetics.[15]
Methodology: A stock solution of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol (e.g., 1 mg/mL) should be prepared in a suitable solvent like acetonitrile or methanol. This stock is then diluted into the stressor solutions.
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate samples at room temperature (RT) and 60 °C.
-
Analyze samples at time points (e.g., 0, 2, 8, 24 hours). Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.
-
-
Basic Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate samples at RT and 60 °C.
-
Analyze samples at time points. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Incubate at RT and analyze at time points.
-
-
Thermal Degradation:
-
In Solution: Heat the solution of the compound in a neutral solvent (e.g., water:acetonitrile 1:1) at 80 °C.
-
Solid State: Place the solid compound in an oven at 80 °C.
-
Analyze samples at appropriate time points.
-
-
Photolytic Degradation (ICH Q1B):
-
Expose the compound in both solid form and in solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light with aluminum foil.
-
Analyze the light-exposed and control samples.
-
Analysis: All stressed samples should be analyzed by a stability-indicating HPLC-UV/MS method. The chromatograms are compared to that of an unstressed control sample to identify new peaks corresponding to degradation products. Mass spectrometry (MS) is used to obtain mass information on the degradants to aid in structural elucidation.[]
Caption: General Workflow for Forced Degradation Studies.
Summary and Recommendations
This guide outlines a dual approach to understanding the physicochemical properties of [3-(2-bromo-phenyl)-isoxazol-5-yl]-methanol. The structural analysis predicts high solubility in polar aprotic solvents like DMSO and moderate solubility in alcohols, with limited aqueous solubility. The primary stability concern is anticipated to be hydrolytic degradation under basic conditions, a known characteristic of the isoxazole ring system.[10]
Recommendations for Handling and Storage:
-
Solubilization: For biological assays, DMSO is recommended as the primary solvent for creating high-concentration stock solutions.
-
Storage: The compound should be stored in solid form in a cool, dark, and dry place. Solutions, particularly in protic or aqueous media, should be prepared fresh. Long-term storage in basic buffered solutions should be avoided.
-
Further Analysis: The experimental protocols provided herein are designed to yield definitive data. Executing these workflows will generate a comprehensive solubility and stability profile, enabling rational formulation development, ensuring data integrity in screening campaigns, and providing critical information for advancing the compound through the drug discovery pipeline.
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